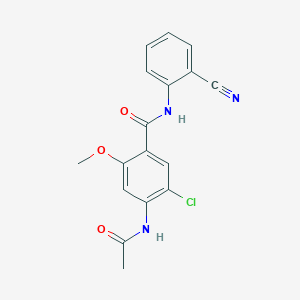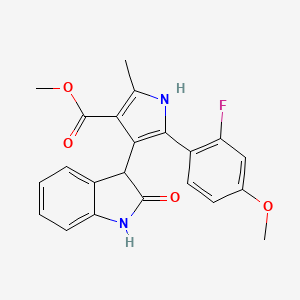![molecular formula C20H22N2O2S B11162207 2-(ethylsulfanyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11162207.png)
2-(ethylsulfanyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(ethylsulfanyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a complex organic compound that combines an indole structure with a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the methoxy group: This step involves the methylation of the indole nitrogen using methyl iodide in the presence of a base.
Attachment of the ethylsulfanyl group: This can be done through a nucleophilic substitution reaction where an ethylthiol reacts with a suitable leaving group on the indole ring.
Formation of the benzamide: The final step involves the reaction of the substituted indole with benzoyl chloride in the presence of a base to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反应分析
Types of Reactions
2-(ethylsulfanyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted indole derivatives.
科学研究应用
2-(ethylsulfanyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-(ethylsulfanyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The benzamide linkage may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-(5-Methoxy-1H-indol-3-yl)ethanamine: Shares the indole structure but lacks the benzamide moiety.
5-Methoxy-2-methyl-3-indoleacetic acid: Similar indole structure with different functional groups.
Uniqueness
2-(ethylsulfanyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is unique due to the combination of the ethylsulfanyl group, methoxy-substituted indole, and benzamide linkage. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C20H22N2O2S |
|---|---|
分子量 |
354.5 g/mol |
IUPAC 名称 |
2-ethylsulfanyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C20H22N2O2S/c1-3-25-19-7-5-4-6-16(19)20(23)21-11-10-14-13-22-18-9-8-15(24-2)12-17(14)18/h4-9,12-13,22H,3,10-11H2,1-2H3,(H,21,23) |
InChI 键 |
JCGQDHQGUZBNKE-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=CC=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,6-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11162124.png)
![5-[2-(4-chlorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11162130.png)

![1-(3,4-dimethylphenyl)-N-[4-(ethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162145.png)

![7-[(4-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B11162153.png)
![2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B11162154.png)

![N-cyclooctyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11162168.png)
![1-(4-Chlorophenyl)-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162172.png)

![1-butyl-N-{4-[(4-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162182.png)
![ethyl 2-({[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11162202.png)
![N-(5-chloro-2-methoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162214.png)
